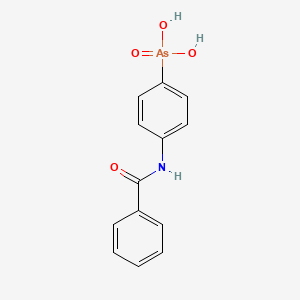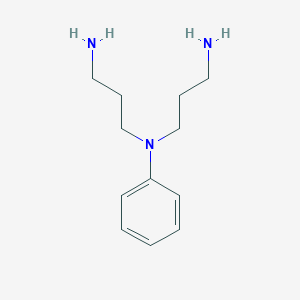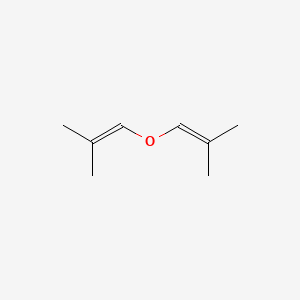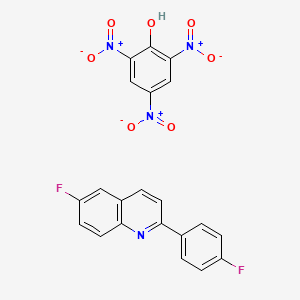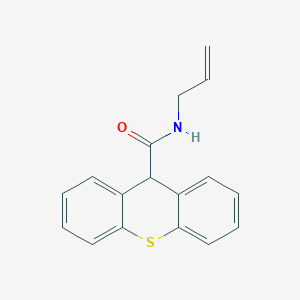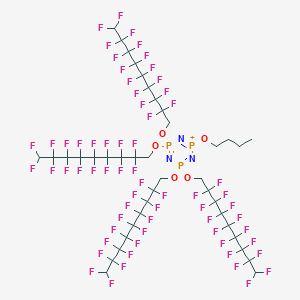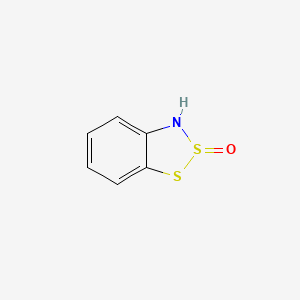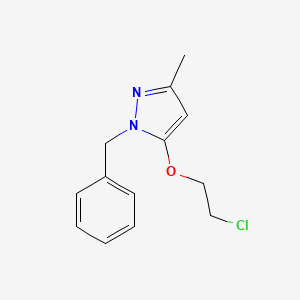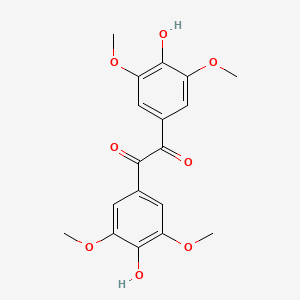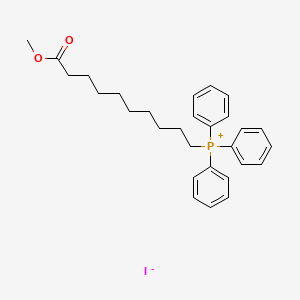
(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and catalysis. The presence of the triphenylphosphine group in the molecule imparts unique chemical properties, making it useful in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 10-methoxy-10-oxodecyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control to ensure it meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .
Aplicaciones Científicas De Investigación
(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of (10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide involves its interaction with specific molecular targets. The triphenylphosphine group can interact with various enzymes and proteins, affecting their function. The compound may also participate in redox reactions, altering the cellular redox state and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar applications.
(10-Methoxy-10-oxodecyl)triphenylphosphonium bromide: A bromide analog with similar chemical properties
Uniqueness
(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide is unique due to its specific alkyl chain and iodide ion, which impart distinct chemical properties. These properties make it particularly useful in certain chemical reactions and applications where other phosphonium salts may not be as effective .
Propiedades
Número CAS |
1107-86-4 |
|---|---|
Fórmula molecular |
C29H36IO2P |
Peso molecular |
574.5 g/mol |
Nombre IUPAC |
(10-methoxy-10-oxodecyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C29H36O2P.HI/c1-31-29(30)24-16-5-3-2-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23H,2-6,16-17,24-25H2,1H3;1H/q+1;/p-1 |
Clave InChI |
OJLTVTQJIGREKZ-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)

